
4-(Fluoromethyl)-4-methylpiperidine
Overview
Description
“4-(Fluoromethyl)-4-methylpiperidine” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance1.
Synthesis Analysis
The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists1. Enzymatic synthesis of fluorinated compounds is one of the methods being explored1. However, achieving selective fluorination is still a huge challenge under mild conditions1.
Molecular Structure Analysis
The molecular structure of “4-(Fluoromethyl)-4-methylpiperidine” is not readily available in the search results. However, the structure of a similar compound, “4-(Fluoromethyl)piperidine hydrochloride”, has been reported. Its molecular weight is 153.63, and its linear formula is C6H13ClFN2.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “4-(Fluoromethyl)-4-methylpiperidine”. However, fluorine substitution can dramatically influence the chemical outcome of reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Fluoromethyl)-4-methylpiperidine” are not readily available. However, a similar compound, “4-(Fluoromethyl)piperidine hydrochloride”, is reported to be a solid at room temperature and has a purity of 98%2.Scientific Research Applications
Pharmacological Applications
4-(Fluoromethyl)-4-methylpiperidine derivatives have been explored for their potential in pharmacological applications. For instance, a study reported the pharmacological profile of a novel compound with potent 5-HT2A receptor inverse agonist activity, demonstrating its potential utility as an antipsychotic agent (Vanover et al., 2006). This indicates the relevance of fluorinated piperidine derivatives in developing new therapeutic agents.
Synthetic Chemistry
In synthetic chemistry, fluorinated piperidines serve as key intermediates. Electrochemical fluorination techniques have been applied to methylpiperidines, leading to the synthesis of fluorinated compounds with potential application in medicinal chemistry (Abe, Pandey, & Baba, 2000). Additionally, a one-pot synthesis method for 4-difluoromethyl-3-cyanopyridine-2(1H)-thiones showcases the utility of fluorinated piperidines in creating heterocyclic compounds, highlighting their versatility in organic synthesis (Rodinovskaya et al., 2008).
Green Chemistry
In the realm of green chemistry, the development of environmentally friendly methodologies for chemical synthesis is essential. Research into the use of diluted 4-methylpiperidine for Fmoc group removal in peptide synthesis suggests less hazardous and more cost-effective approaches to peptide assembly (Rodríguez et al., 2019).
Analytical Chemistry
Fluorinated piperidines also find applications in analytical chemistry. For example, enantiomeric analysis of fluorophenyl-methylpiperidine derivatives via NMR spectroscopy demonstrates the utility of fluorinated piperidines in chiral discrimination, an essential aspect in the development of pharmaceuticals (Navratilova, 2001).
Material Science
In material science, fluorinated piperidines contribute to the development of novel materials. For instance, research on new green fluorescent polymer sensors for metal cations and protons incorporates 4-(N-methylpiperazine)-N-allyl-1,8-naphthalimide, showcasing the role of fluorinated piperidines in creating advanced sensor materials (Grabchev et al., 2007).
Safety And Hazards
The safety and hazards of “4-(Fluoromethyl)-4-methylpiperidine” are not readily available. However, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety guidelines4.
Future Directions
The future directions in the field of fluorinated compounds involve further research into their synthesis, especially achieving selective fluorination under mild conditions1. The development of new synthetic methods and the exploration of the unique properties of fluorinated compounds are areas of ongoing research1.
Please note that the information provided is based on the available data and there might be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when dealing with chemical compounds.
properties
IUPAC Name |
4-(fluoromethyl)-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c1-7(6-8)2-4-9-5-3-7/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWQJEHSLPDRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Fluoromethyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



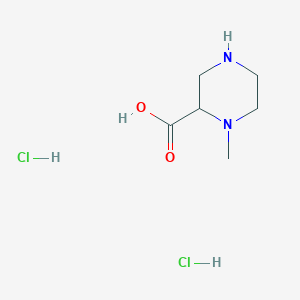
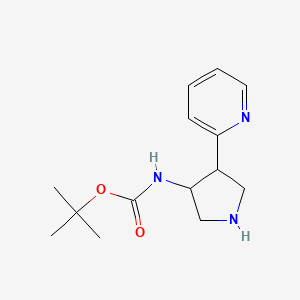
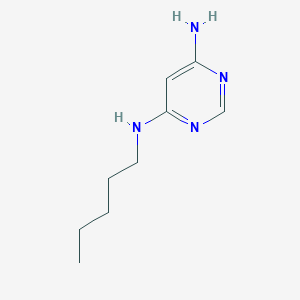
![5-Azaspiro[3.4]octane oxalate](/img/structure/B1471253.png)
![3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B1471255.png)
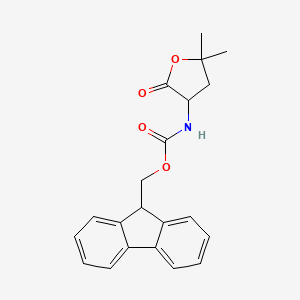
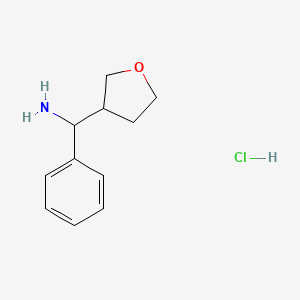
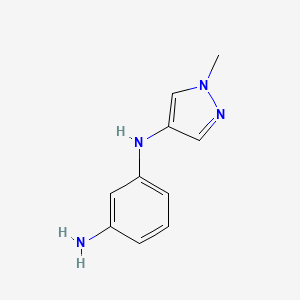
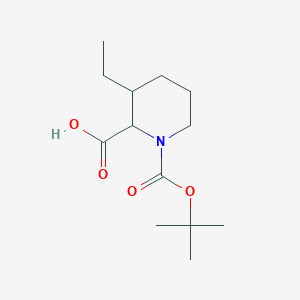
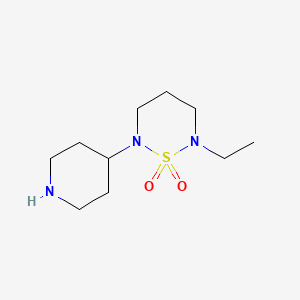
![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1471266.png)
![2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1471267.png)
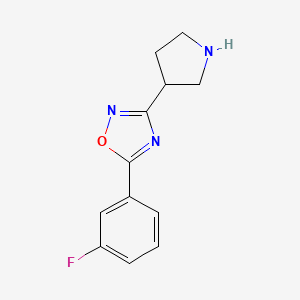
![2-Phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1471269.png)